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Compound of Interest

Compound Name: 3-Methyl-2-butanol

Cat. No.: B147160 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-Methyl-2-butanol

Introduction
3-Methyl-2-butanol (IUPAC name: 3-methylbutan-2-ol) is a secondary alcohol with the

chemical formula C5H12O.[1] It serves as a valuable model compound in spectroscopic studies

due to its distinct structural features, which give rise to characteristic signals in various

spectroscopic analyses. This guide provides a comprehensive overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Methyl-2-
butanol, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data
The spectroscopic data for 3-Methyl-2-butanol are summarized in the following tables,

providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

The proton NMR spectrum of 3-Methyl-2-butanol displays distinct signals corresponding to the

different proton environments in the molecule.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b147160?utm_src=pdf-interest
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methyl-2-butanol
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://www.benchchem.com/product/b147160?utm_src=pdf-body
https://fiveable.me/key-terms/organic-chem/3-methyl-2-butanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
[ppm]

Multiplicity Integration Assignment

~3.55 - 3.62 Multiplet 1H CH-OH

~1.77 Multiplet 1H CH(CH₃)₂

~1.18 Doublet 3H CH₃-CH(OH)

~0.93, ~0.88 Doublet 6H (CH₃)₂-CH

Variable Singlet 1H OH

Data sourced from a 90 MHz spectrum in CDCl₃. Chemical shifts can vary slightly depending

on the solvent and spectrometer frequency.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 3-Methyl-2-butanol shows five distinct signals, indicating five

unique carbon environments.[3][4] The two methyl groups attached to C3 are non-equivalent

due to the chiral center at C2.[3][4]

Chemical Shift (δ) [ppm] Carbon Assignment

~72.75 C2 (CH-OH)

~35.08 C3 (CH)

~19.93 C1 (CH₃)

~18.15 C4 or C5 (CH₃)

~17.90 C4 or C5 (CH₃)

Data sourced from a 25.16 MHz spectrum in CDCl₃.[1]

Infrared (IR) Spectroscopy
The IR spectrum of 3-Methyl-2-butanol exhibits characteristic absorption bands that are

indicative of its functional groups.[2]
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Frequency (cm⁻¹) Vibration Type Functional Group

~3600-3200 (broad) O-H stretch Alcohol

~2960-2870 C-H stretch Alkane

~1470-1450 C-H bend Alkane

~1380-1370 C-H bend (gem-dimethyl) Alkane

~1100-1050 C-O stretch Secondary Alcohol

Characteristic absorption bands for secondary alcohols.[2]

Mass Spectrometry (MS)
The mass spectrum of 3-Methyl-2-butanol often does not show a prominent molecular ion

peak (m/z = 88).[5][6] The fragmentation pattern is dominated by alpha cleavage and

dehydration.[7][8]

m/z Relative Intensity Proposed Fragment

88 Low to absent [M]⁺ (Molecular Ion)

73 Moderate [M - CH₃]⁺

70 Low [M - H₂O]⁺

55 Moderate [C₄H₇]⁺

45 High (often base peak) [CH(OH)CH₃]⁺

43 High [CH(CH₃)₂]⁺

Fragmentation is a key indicator of the structure of alcohols in mass spectrometry.[7] The base

peak at m/z 45 is a common fragment for secondary alcohols resulting from alpha cleavage.[6]

[7]

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy Sample Preparation and Acquisition
Sample Preparation: For a standard ¹H or ¹³C NMR spectrum, accurately weigh 5-20 mg of

3-Methyl-2-butanol for ¹H NMR or 20-50 mg for ¹³C NMR.[9]

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent,

such as chloroform-d (CDCl₃), in a clean NMR tube.[9][10] CDCl₃ is a common choice for

nonpolar organic compounds.[9]

Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a

homogeneous solution.[9]

Transfer: Carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[9]

Acquisition: Place the NMR tube in the spectrometer. The acquisition for a ¹H spectrum is

typically rapid, while a ¹³C spectrum may require a longer acquisition time. For identifying the

types of carbons (CH, CH₂, CH₃), a Distortionless Enhancement by Polarization Transfer

(DEPT) experiment can be performed.[11][12]

IR Spectroscopy Sample Preparation and Acquisition
(Neat Liquid)

Sample Preparation: As 3-Methyl-2-butanol is a liquid, a "neat" spectrum can be obtained

without a solvent.[13][14]

Cell Preparation: Place one to two drops of the pure liquid onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).[13][14]

Sample Mounting: Place a second salt plate on top of the first to create a thin liquid film

between the plates.[14][15]

Acquisition: Mount the "sandwich" plates in the sample holder of the IR spectrometer and

acquire the spectrum.[13][14] A background spectrum should be collected beforehand.[16]
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Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent like

acetone and stored in a desiccator.[14]

Mass Spectrometry Sample Preparation and Acquisition
(Electron Ionization)

Sample Introduction: For a volatile liquid like 3-Methyl-2-butanol, the sample can be

introduced into the mass spectrometer via direct injection or through a gas chromatograph

(GC-MS).[17]

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV for Electron Impact ionization), causing the molecule to lose

an electron and form a molecular ion ([M]⁺).[18][19]

Fragmentation: The molecular ion, being highly energetic, undergoes fragmentation to

produce smaller, characteristic ions.[18]

Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.[18]

Detection: A detector records the abundance of each ion, generating the mass spectrum.[18]

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and a

general workflow for analysis.
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Spectroscopic Analysis of 3-Methyl-2-butanol
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Caption: Relationship between spectroscopic techniques and structural information.

General Spectroscopic Workflow
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Caption: Simplified workflow for spectroscopic analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b147160?utm_src=pdf-body-img
https://www.benchchem.com/product/b147160?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147160#spectroscopic-data-for-3-methyl-2-butanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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